Acetylbritannilactone
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Overview
Description
Acetylbritannilactone is a Natural inhibitor of HSP60 chaperone activity through covalent binding.
Scientific Research Applications
Protective Effects on Kidney Injury
Acetylbritannilactone (ABL) has demonstrated protective effects against renal injury induced by acute exhaustive exercise in rats. This effect is attributed to the reduction of oxidative stress and inflammation in the kidneys, as well as inhibition of renal cell apoptosis (Wu et al., 2012).
Inhibition of Vascular Smooth Muscle Cell Proliferation
ABL effectively inhibits platelet-derived growth factor-induced DNA synthesis and proliferation in cultured vascular smooth muscle cells (VSMCs). This inhibitory action is associated with G1 phase arrest, reduction of cyclins expression, increased expression of CDK inhibitory proteins, and induction of apoptosis in VSMCs (Liu et al., 2011).
Anti-Cancer Properties
ABL exhibits anti-cancer properties by inhibiting growth and inducing cell cycle arrest in colorectal cancer cells. The growth inhibition is associated with the upregulation of KLF4 expression, a key factor in mediating the effects of ABL on these cells (Fang et al., 2011).
Prevention of Restenosis
ABL has shown potential in preventing restenosis after balloon angioplasty. It inhibits neointimal hyperplasia by suppressing nuclear factor-κB activation, thereby reducing proliferative activity in VSMCs after injury (Liu et al., 2008).
Modulation of Angiogenesis
ABL modulates vascular endothelial growth factor signaling and regulates angiogenesis in endothelial cells. It promotes cell proliferation, migration, and tube formation, suggesting its potential as a therapeutic intervention in various cardiovascular diseases (Zhao et al., 2016).
Inhibition of Inflammation
ABL inhibits cyclo-oxygenase-2 and intercellular adhesion molecule-1 expression in vascular endothelial cells. This inhibition is achieved by antagonizing the nuclear translocation of NF-κB, thus suppressing inflammation (Ying, 2005).
properties
CAS RN |
744203-09-6 |
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Product Name |
Acetylbritannilactone |
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.37 |
IUPAC Name |
1-O-Acetylbritannilactone; [(4S)-4-[(3aS,4S,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1 |
InChI Key |
QKUFZFLZBUSEHN-CZLJMHDISA-N |
SMILES |
CC(OCCC[C@@H](C1=C(C)C[C@](OC2=O)([H])[C@@]([C@@H]1O)([H])C2=C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetylbritannilactone; 1-O-Acetylbritannilactone; 1-o-Acetylbritannilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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